molecular formula C11H14O4 B078540 3-(2,5-Dimethoxyphenyl)propionic acid CAS No. 10538-49-5

3-(2,5-Dimethoxyphenyl)propionic acid

Cat. No. B078540
CAS RN: 10538-49-5
M. Wt: 210.23 g/mol
InChI Key: JENQUCZZZGYHRW-UHFFFAOYSA-N
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Description

1. Introduction 3-(2,5-Dimethoxyphenyl)propionic acid is a chemical compound that belongs to the class of organic compounds known as propionic acids. Its structure and properties are of interest in various fields of chemistry and materials science.

2. Synthesis Analysis The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid involved the reaction of dimethylphenol with chloropropionic acid, followed by polyphosphoric acid cyclization (Hogale, Shirke, & Kharade, 1995). Another study synthesized 3,4-Dimethoxyphenylacetic acid using 3,4-Dimethoxybenzaldehyde, involving reactions like Knoevenagel reaction, potassium borohydride reduction, and oxidation (Ma Guan-jun, 2009).

3. Molecular Structure Analysis Studies have detailed the molecular structure of similar compounds. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined using X-ray diffraction, revealing hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation (Kennard et al., 1982).

4. Chemical Reactions and Properties Various reactions involving propionic acid derivatives have been studied. The decomposition of 2,2-dimethoxypropane catalyzed by formic and propionic acids was investigated, showing the effectiveness of carboxylic acids as catalysts (Stimson & Tilley, 1977).

Scientific Research Applications

  • Gas Chromatography : 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS (a derivative of the compound) has been used in gas chromatography, a common method in analytical chemistry for separating and analyzing compounds. The specific application or outcomes aren’t detailed, but this suggests potential use in chemical analysis or quality control .

  • Biochemistry : A similar compound, 3-(3,4-Dimethoxyphenyl)propionic acid, has been used in biochemistry research. Specifically, it was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo . This suggests potential applications in genetic research or therapeutic development.

Safety And Hazards

3-(2,5-Dimethoxyphenyl)propionic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQUCZZZGYHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065114
Record name 2,5-Dimethoxyhydrocinnamic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)propionic acid

CAS RN

10538-49-5
Record name 3-(2,5-Dimethoxyphenyl)propionic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2,5-dimethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 2,5-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dimethoxyhydrocinnamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dimethoxyphenyl)propanoic acid
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Synthesis routes and methods

Procedure details

Polymer VIII was prepared by reacting PEI with a lactone derivative of dimethoxycinnamic acid as described by Taylor (1962). The lactone was prepared using known procedures (Anliker et al. 1957; Westfahl et al. 1954; Fichter et al. 1927). 2,5-dimethoxycinnamic acid (Aldrich Chemical Company, 2.73 g, 3.1 mmole) was added to a mixture of 10% palladium on carbon catalyst (Aldrich Chemical Company, 0.54 g) in 100 mL 95% ethanol under 34 psi hydrogen gas. The mixture was shaken for 4 hours, converting the double bond into a single bond with saturated carbons. The catalyst was filtered off and the filtrate was evaporated to dryness to give 2.64 g of 2,5-dimethoxyhydrocinnamic acid (95% yield). This intermediate (2.20 g, 10.5 mmole) was refluxed in 48% aqueous HBr (15 mL, 132 mmole) for 2.5 hours. As the solution was cooled, white crystals appeared. The mixture was cooled further to 2° C., then the crystals were filtered off, washed with cold water, and dried in vacuo, yielding 1.40 g (81%), melting point 160°-161° C. (reported mp 162°-163° C.). 1H-NMR in D6-acetone confirmed the structure. IR spectra (KBr pellets) showed the lactone band at 1736 cm-1.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethoxycinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
B Bugenhagen, Y Al Jasem, M AlAzani… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the crystal of the title compound, C11H14O4, the aromatic ring is almost coplanar with the 2-position methoxy group with which it subtends a dihedral of 0.54 (2), while the 5-position …
Number of citations: 1 scripts.iucr.org
R Anliker, AS Lindsey, DE Nettleton Jr… - Journal of the …, 1957 - ACS Publications
Exploratory work directedtoward the total synthesis of physiologically active 19-norsteroids possessing^ a carbonyl group at C. ll has led to the synthesis of a tricyclic diketone …
Number of citations: 19 pubs.acs.org
M Schehr, C Lanes, J Weisner, L Heintze… - Photochemical & …, 2019 - Springer
In photopharmacology, photoswitchable compounds including azobenzene or other diarylazo moieties exhibit bioactivity against a target protein typically in the slender E-configuration, …
Number of citations: 56 link.springer.com
DR Henton, RA McCreery… - The Journal of Organic …, 1980 - ACS Publications
The anodic oxidation of 12 functionalized 1, 4-dimethoxybenzene derivatives and 8 functionalized 1, 4-dimethoxynaphthalenes has been studied under a variety of conditions. Many …
Number of citations: 99 pubs.acs.org
J Halekotte, L Witt, C Ianes, M Krüger, M Bührmann… - molecules, 2017 - mdpi.com
The involvement of protein kinase CK1δ in the pathogenesis of severe disorders such as Alzheimer’s disease, amyotrophic lateral sclerosis, familial advanced sleep phase syndrome, …
Number of citations: 40 www.mdpi.com
N Piccolrovazzi, P Pino, G Consiglio, A Sironi… - …, 1990 - ACS Publications
(775 6-4, 7-X2C9H5) 2Zr (CH2C6H5) 2 (where X= H, CH3, OCH3, and F) were synthesized in order toinvestigate the electronic effects of substituents on the nature of the catalytic …
Number of citations: 211 pubs.acs.org
B Khakimov, SK Poulsen, F Savorani… - Journal of proteome …, 2016 - ACS Publications
A previous study has shown effects of the New Nordic Diet (NND) to stimulate weight loss and lower systolic and diastolic blood pressure in obese Danish women and men in a …
Number of citations: 69 pubs.acs.org
R Al-Hamdany, JM Bruce, F Heatley… - Journal of the Chemical …, 1985 - pubs.rsc.org
The Diels–Alder reaction of cyclopentadiene with the 5,6-double bond of benzyl-, α-hydroxybenzyl-, and α-acetoxybenzyl-1,4-benzoquinone, and of 1-hydroxy-1-phenyl-, 1-phenyl-, and …
Number of citations: 11 pubs.rsc.org
GA Nemeth - 1985 - search.proquest.com
Carotenoporphyrins and carotenoporphyrin-quinone triads have proven to be excellent model systems that mimic certain aspects of photosynthesis. These model systems exhibit both …
Number of citations: 2 search.proquest.com
RL Hertzler - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com

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